molecular formula C13H12N2O B1174232 (E)-(2-Aminophenyl)(phenyl)methanone oxime CAS No. 15185-37-2

(E)-(2-Aminophenyl)(phenyl)methanone oxime

Cat. No. B1174232
CAS RN: 15185-37-2
M. Wt: 212.25 g/mol
InChI Key:
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Description

“(E)-(2-Aminophenyl)(phenyl)methanone oxime” is an oxime derivative. Oximes are known for their high reaction activities in the N–O bond cleavage involved in organic transformation . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Synthesis Analysis

Oxime esters, including oxime acetates and oxime pivalates, have been used in metal-catalyzed or metal-free cyclization reactions in the last decade . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular structure of oxime derivatives is characterized by a weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .


Chemical Reactions Analysis

Oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .


Physical And Chemical Properties Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared . They show high reaction activities in the N–O bond cleavage involved in organic transformation .

Future Directions

Recent works have revealed that new oxime compounds can demonstrate various functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

(NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNPQQBAZTBIO-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(2-Aminophenyl)(phenyl)methanone oxime

CAS RN

51674-05-6
Record name 2-AMINOBENZOPHENONE OXIME
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